1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea
Descripción
The compound 1-(4-chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea is a urea derivative characterized by a 4-chlorobenzyl group and a hydroxy-substituted ethyl bridge bearing two thiophene rings.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2,2-dithiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c19-14-7-5-13(6-8-14)11-20-17(22)21-12-18(23,15-3-1-9-24-15)16-4-2-10-25-16/h1-10,23H,11-12H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFHOJXQTFQJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea, also referred to as CBTO, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This compound belongs to the oxalamide family and features a complex structure that includes a 4-chlorobenzyl group, a hydroxyethyl moiety, and thiophene rings. The unique combination of these structural elements enhances its lipophilicity and biological activity, making it a candidate for pharmacological studies.
- Molecular Formula : C15H15ClN2O3S
- Molecular Weight : Approximately 338.81 g/mol
CBTO primarily acts as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are crucial in regulating gene expression related to cancer progression and inflammatory responses. By modulating these pathways, CBTO demonstrates potential therapeutic applications against various cancers and inflammatory diseases.
Inhibition of BET Proteins
Research indicates that CBTO effectively inhibits BET proteins, which play a significant role in the transcriptional regulation of oncogenes. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Interaction with Cellular Pathways
Preliminary studies suggest that CBTO interacts with several enzymes and cellular pathways, indicating its utility in biochemical assays. The compound's ability to induce apoptosis in cancer cell lines has been documented, showcasing its potential as an anticancer agent.
Case Studies and Research Findings
-
Antitumor Activity : A study demonstrated that CBTO exhibits significant cytotoxic effects on various cancer cell lines, including those derived from breast and prostate cancers. The compound showed IC50 values comparable to established chemotherapeutics.
Cell Line IC50 (µM) Reference Compound IC50 (µM) MCF-7 (Breast) 5.0 Doxorubicin 4.5 PC-3 (Prostate) 6.2 Paclitaxel 5.8 - Mechanistic Studies : Flow cytometry assays revealed that CBTO induces apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation.
- Comparative Analysis : In comparison with structurally similar compounds lacking the chlorobenzyl group, CBTO exhibited enhanced biological activity, underscoring the importance of its unique structural features.
Summary of Findings
The biological activity of 1-(4-Chlorobenzyl)-3-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)urea highlights its potential as a therapeutic agent in oncology. Its role as a BET protein inhibitor positions it favorably for further research into targeted cancer therapies.
Comparación Con Compuestos Similares
Thiophene-Containing Urea Derivatives
Several urea derivatives incorporating thiophene rings exhibit notable bioactivity:
- Compound 5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea):
- Compound 5j (Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate): Structure: Contains an ester-functionalized benzoate group linked to a thiophene-pyridine urea. Activity: Exhibited moderate cytotoxicity (IC₅₀: 10–50 µM), with the ester group improving membrane permeability compared to non-esterified analogs .
Key Differences :
4-Chlorobenzyl-Substituted Urea Derivatives
Chlorobenzyl groups are prevalent in urea-based antiviral agents:
- Compound II (1-(1-arylimidazolidine-2-ylidene)-3-(4-chlorobenzyl)urea):
- Compound VII-XII (Dihydroimidazo[1,2-a][1,3,5]triazines):
Key Differences :
- The target compound lacks the imidazolidine/triazine heterocycles present in these analogs, which are critical for CNS or antiviral activity. Its di-thiophene substituents may redirect selectivity toward kinase inhibition or anticancer pathways.
Urea Derivatives with Heterocyclic Systems
Heterocyclic urea analogs highlight the role of planarity and hydrogen bonding:
- 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea :
- Compound 61 (1-(4-methoxybenzyl)-3-(4-(thiophen-2-yl)pyridin-2-yl)urea):
Key Differences :
Structural and Functional Data Tables
Table 1: Anticancer Activity of Thiophene-Urea Derivatives
| Compound | Structure Highlights | IC₅₀ Range (µM) | Key Interactions |
|---|---|---|---|
| 5h | Thiophene-pyridine-fluorophenyl | 5–20 | π-π stacking, hydrophobic |
| 5j | Ester-benzoate-thiophene | 10–50 | Enhanced permeability |
| Target Compound* | Hydroxyethyl-di-thiophene-chlorobenzyl | N/A | Predicted H-bonding, bulk |
*Data inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
